Cobalt(II) hydroxide

Description

Properties

CAS No. |

21041-93-0 |

|---|---|

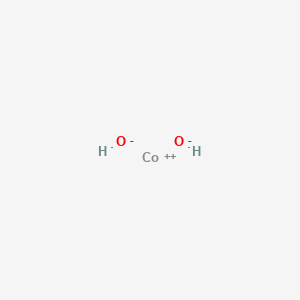

Molecular Formula |

CoH4O2 |

Molecular Weight |

94.964 g/mol |

IUPAC Name |

cobalt;dihydrate |

InChI |

InChI=1S/Co.2H2O/h;2*1H2 |

InChI Key |

PKSIZOUDEUREFF-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[Co+2] |

Isomeric SMILES |

[OH-].[OH-].[Co+2] |

Canonical SMILES |

O.O.[Co] |

Other CAS No. |

21041-93-0 |

physical_description |

DryPowder; OtherSolid; WetSolid |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

Co(OH)2, Cobalt hydroxide |

Origin of Product |

United States |

Synthesis Methodologies and Controlled Morphologies

Precipitation-Based Synthesis Approaches

Precipitation methods are widely used for synthesizing Cobalt(II) hydroxide (B78521) due to their simplicity and scalability. These techniques involve reacting a soluble cobalt(II) salt with a precipitating agent in an aqueous solution, leading to the formation of solid Co(OH)₂.

Alkali Precipitation: Control of Reaction Parameters (pH, Concentration, Temperature)

Alkali precipitation is a common method where an alkali metal hydroxide, such as sodium hydroxide (NaOH), is added to an aqueous solution of a cobalt(II) salt (e.g., cobalt nitrate (B79036), cobalt chloride) to precipitate Co(OH)₂. wikipedia.orgatamanchemicals.com The reaction can be represented generally as:

Co²⁺(aq) + 2OH⁻(aq) → Co(OH)₂(s)

The properties and morphology of the precipitated Co(OH)₂ are highly sensitive to reaction parameters such as pH, concentration, and temperature.

pH: The pH of the solution is a critical factor in controlling the precipitation process and the resulting Co(II) hydroxide phase. Higher pH values generally favor the precipitation of Co(OH)₂. mdpi.com Studies have shown that the average particle size can decrease with increasing pH in hydroxide precipitation. rsc.org The initial molar ratio of OH⁻ to Co²⁺ also plays a significant role; a high initial ratio can facilitate the formation of β-Co(OH)₂, while low ratios may lead to the formation of Co(II)-Co(III) hydrotalcite-like phases. researchgate.net

Concentration: The concentration of the cobalt salt and the alkali solution influences the supersaturation rate, which in turn affects the nucleation and growth of Co(OH)₂ particles. Low concentration regimes and slow precipitation rates are often desired to control and tune precipitate growth and morphology. rsc.org

Temperature: Temperature affects the kinetics of the precipitation reaction and can influence the crystal structure of the product. Increasing the temperature can accelerate the phase transition from the α-Co(OH)₂ to the more stable β-Co(OH)₂ form. mdpi.com However, higher temperatures (above 40 °C) can also significantly impact the thermodynamic stability of Co(II) hydroxide and promote its oxidation. mdpi.com

The addition of alkali metal hydroxides typically results in the precipitation of either the blue or pink form, with the pink form (β-Co(OH)₂) being more stable and obtainable by allowing a suspension of the blue form to stand or by warming it. atamanchemicals.com

Homogeneous Precipitation utilizing Hydrolysis Agents

Homogeneous precipitation involves the slow and uniform generation of the precipitating agent within the reaction solution, typically through the hydrolysis of a precursor compound. This approach allows for better control over the nucleation and growth processes, often leading to more uniform particle size and morphology.

Hexamethylenetetramine (HMT) is a common hydrolysis agent used in the synthesis of metal hydroxides, including Co(OH)₂. nih.govxmu.edu.cn HMT slowly decomposes in solution upon heating to release ammonia (B1221849), which then hydrolyzes to produce hydroxide ions. mdpi.com

The controlled release of OH⁻ ions in homogeneous precipitation using agents like urea (B33335) or HMT can help avoid the high local supersaturation that occurs in alkali precipitation, which can lead to rapid and uncontrolled precipitation. mdpi.com This method has been successfully used to synthesize single-crystal platelets of both α- and β-Co(OH)₂ with controlled phase and size by varying the concentrations of the cobalt salt and other additives like NaCl. nih.gov For instance, homogeneous precipitation using urea in cobalt nitrate solution at low reaction temperatures has been employed to synthesize amorphous cobalt hydroxide with a nanoflower-like morphology on silica (B1680970) nanoparticles. mdpi.com

Co-precipitation Techniques for Multi-component and Mixed-Phase Materials

Co-precipitation is a versatile method for synthesizing multi-component metal hydroxides and mixed-phase materials by simultaneously precipitating two or more metal cations from a homogeneous solution. This technique is particularly relevant for creating precursors for complex oxides, such as those used in lithium-ion batteries. rsc.org

In the context of cobalt, co-precipitation can be used to synthesize mixed metal hydroxides containing Co(II) along with other metal ions like nickel, manganese, or aluminum. rsc.orgaip.orgscirp.org The method involves the simultaneous addition of a solution containing the desired metal salts and a precipitating agent (often an alkali hydroxide or carbonate) while carefully controlling parameters like pH, temperature, and stirring rate. rsc.orgut.ac.ir

Controlling the pH is crucial in co-precipitation to achieve the desired composition and morphology. rsc.orgut.ac.ir For example, in the co-precipitation of nickel and cobalt hydroxides, the precipitation pH influences the recovery rates of each metal. mdpi.comaip.org Chelating agents, such as ammonia, are often used in hydroxide co-precipitation to assist in the production of dense spherical particles and control particle morphology and size distribution. rsc.org The rate of addition of the precipitating agent can also significantly affect the shape and size of the final powders. ut.ac.ir Co-precipitation can yield precursors consisting of micron/submicron agglomerates of amorphous hydroxide or oxide-hydroxide nanoparticles. ut.ac.ir

Electrochemical Synthesis and Deposition Strategies

Electrochemical methods offer an alternative route for synthesizing Cobalt(II) hydroxide, particularly for the formation of thin films and nanostructures directly onto conductive substrates. These techniques allow for precise control over the deposition process by adjusting parameters such as applied potential or current density.

Electrodeposition for Thin Films and Nanostructures

Electrodeposition involves the deposition of a material onto a conductive substrate from an electrolyte solution under the influence of an electric field. For Co(OH)₂, cathodic electrodeposition is commonly used, where cobalt ions are reduced at the cathode, leading to a local increase in pH near the electrode surface due to water reduction, which in turn causes the precipitation of Co(OH)₂. ktu.ltaip.orgresearchgate.net

The morphology and structure of electrodeposited Co(OH)₂ thin films and nanostructures can be controlled by varying parameters such as the concentration of the cobalt precursor, the applied potential or current, the temperature of the electrolyte bath, and the presence of additives. ktu.ltaip.orgresearchgate.netmdpi.com

Precursor Concentration and Applied Potential: The concentration of the cobalt salt and the applied potential influence the rate of cobalt ion reduction and the local pH increase, affecting the nucleation and growth of Co(OH)₂. By varying the electrode potential and cobalt ion concentration, researchers can control the interplay between electrochemical growth of cobalt metal and cobalt hydroxide precipitation, leading to different morphologies like hexagonal nano-platelets or nanoflakes. aip.org

Temperature: The temperature of the electrolytic bath during electrodeposition has a significant impact on the size, color, shape, and composition of the deposited Co(OH)₂ films. mdpi.com Different temperatures can lead to variations in the morphology and the relative amounts of α- and β-Co(OH)₂ phases in the deposited film. mdpi.com

Additives: The presence of various organic molecules or surfactants in the electrodeposition bath can highly influence the structure, morphology, and properties of the deposited films. ktu.ltroyalsocietypublishing.org Surfactants can act as shape-directing agents, leading to modified morphologies like wrinkle-like, cauliflower-like, or net-like structures in mixed metal hydroxides. royalsocietypublishing.org

Electrodeposition has been used to produce crystalline Co(OH)₂ thin films with leaf-like morphology. researchgate.net The technique is also suitable for creating patterned films or depositing Co(OH)₂ within templates to form nanostructures like nanowires. aip.org

Electrolytic Synthesis Pathways

Beyond direct electrodeposition of Co(OH)₂, electrolytic synthesis can encompass broader pathways where electrochemical reactions are used to generate species that lead to the formation of Co(OH)₂. This can involve the electrolytic generation of hydroxide ions in a solution containing cobalt salts, or more complex processes involving the electrochemical oxidation or reduction of cobalt species in various media.

Electrolysis of a cobalt nitrate solution with a platinum cathode has been reported as a method to prepare Co(OH)₂. wikipedia.org In this process, the electrochemical reaction at the cathode generates hydroxide ions, which then react with the cobalt ions in the solution to form Co(OH)₂ precipitate.

Electrochemical synthesis methods, in general, offer advantages in terms of control over the deposition rate, film thickness, and morphology compared to some chemical precipitation methods. They can be performed at relatively low temperatures and without the need for surfactants or pH buffers in some cases, simplifying the synthesis process. mdpi.com The resulting materials' electrochemical performance can be tuned by controlling the synthesis temperature, which affects their morphology and composition. mdpi.com

| Synthesis Method | Key Parameters for Morphology Control | Typical Morphologies Reported for Co(OH)₂ | Relevant Co(OH)₂ Phase(s) |

| Alkali Precipitation | pH, Concentration, Temperature | Blue/Pink forms, agglomerates, irregular shapes | α and β |

| Homogeneous Precipitation | Hydrolysis agent type/concentration, Temp. | Hexagonal platelets, Nanoflowers, Nanoflakes | α and β, amorphous |

| Co-precipitation | pH, Stirring rate, Temp., Chelating agents | Spherical particles, agglomerates, nanoparticles | Mixed phases, α and β |

| Electrochemical Deposition | Applied potential/current, Temp., Additives | Thin films, Nanostructures (leaf-like, nanoflakes) | α and β |

| Electrolytic Synthesis | Electrolyte composition, Current/Potential | Precipitates, potentially controlled morphologies | Varied |

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are versatile methods for preparing Co(OH)₂ with controlled morphology and crystalline structure. These techniques involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel.

Temperature and Solvent Effects on Crystalline Phase and Morphology Control

Temperature and the choice of solvent significantly influence the outcome of hydrothermal and solvothermal synthesis of Co(OH)₂. The crystalline product is often the hexagonal phase of β-cobalt hydroxide researchgate.netfao.org.

Studies have shown that varying the solvent composition in hydrothermal synthesis can lead to different morphologies. For instance, preparing cobalt hydroxide from cobalt nitrate in water/ethanol (B145695) solutions by hydrothermal processing at 220°C resulted in various morphologies depending on the water to ethanol ratio researchgate.netfao.org. A water to ethanol ratio of 1:0 yielded hexagonal plate-like structures, while ratios of 2:1 and 1:2 resulted in broom-like or straw bundle-like, and grass-like cobalt hydroxides, respectively researchgate.netfao.org. The crystallinity of the β-cobalt hydroxide was observed to increase as the volume ratio of water to ethanol rose researchgate.netfao.org.

Solvothermal synthesis using different solvents has also been explored. For example, a solvothermal method using ethylene (B1197577) glycol and water mixed solution with butylamine (B146782) ligand at 200°C for 80 minutes resulted in Co(OH)₂-CoO nanosheets with controllable thickness acs.org. The thickness of these nanosheets could be tailored by adjusting the synthesis parameters acs.org.

Data Table 1: Effect of Water/Ethanol Ratio on β-Co(OH)₂ Morphology in Hydrothermal Synthesis at 220°C

| Water:Ethanol Ratio | Morphology | Crystalline Phase |

| 1:0 | Hexagonal plate-like | β-Co(OH)₂ |

| 2:1 | Broom-like or straw bundle-like | β-Co(OH)₂ |

| 1:2 | Grass-like | β-Co(OH)₂ |

Template-Assisted Hydrothermal Routes

Template-assisted hydrothermal methods utilize soft or hard templates to guide the nucleation and growth of Co(OH)₂ crystals, enabling precise control over morphology. Soft templates like polymers (e.g., polyvinyl pyrrolidone (PVP), polyethylene (B3416737) glycol (PEG)) and surfactants (e.g., cetyltrimethyl ammonium (B1175870) bromide (CTAB)) have been successfully employed rsc.org.

Using a soft template-assisted water-bath method, pure phase single-crystalline β-cobalt hydroxide with distinct morphologies was synthesized rsc.org. PVP, PEG, and CTAB as soft templates led to hexagonal, disc-like, and flower-like β-Co(OH)₂ morphologies, respectively rsc.org. These nanostructures exhibited preferentially oriented crystal growth along the (001) plane rsc.org. The soft templates played a significant role in guiding crystal growth and determining the final structure rsc.org.

Another example involves the hydrothermal synthesis of hierarchical β-Co(OH)₂ nanocolumns using hydrazine (B178648) hydrate (B1144303) and Na₃PO₄ as morphology-directing agents acs.org. The formation mechanism involved the initial formation of nanorods, followed by sideways growth of thin nanoplatelets to construct the hierarchical nanocolumns acs.org.

Advanced and Novel Synthesis Techniques

Beyond conventional hydrothermal and solvothermal methods, several advanced and novel techniques have been developed for synthesizing Co(OH)₂ with tailored properties and morphologies.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes high-intensity ultrasonic waves to induce cavitation in the reaction mixture, leading to localized high temperatures and pressures, which can influence nucleation and crystal growth. This technique offers advantages such as simplicity and the ability to adjust nanoparticle shape and size by varying operating parameters inoe.ro.

Ultrasound irradiation has been used to synthesize nanocrystalline cobalt hydroxide and cobalt oxide in aqueous media at normal laboratory conditions inoe.ro. In a typical synthesis, cobalt acetate (B1210297) and sodium hydroxide were dissolved in distilled water and subjected to ultrasonic irradiation inoe.ro. This method has been shown to produce pure nanocrystallites of Co(OH)₂, although the product can consist of agglomeration of nanocrystals with a wide distribution of grains inoe.ro.

Ultrasound-assisted processes have also been shown to refine particle size. For instance, in the deposition of cobalt hydroxide on carbon black, ultrasonication reduced the particle size from 400 nm to 50 nm and improved the incorporation of particles with the substrate mdpi.com. Ultrasound radiation has also been used to synthesize α-cobalt hydroxide with a needle-like morphology and an interlayer spacing of 7.53 Å researchgate.netrsc.org.

Data Table 2: Effect of Ultrasonication on Co(OH)₂ Particle Size

| Synthesis Method | Initial Particle Size | Particle Size with Ultrasonication |

| Precipitation on Carbon Black | 400 nm | 50 nm |

| Synthesis from Cobalt Acetate/NaOH | Not specified | Below 30 nm (nanocrystallites) inoe.ro |

| Synthesis yielding α-Co(OH)₂ | Not specified | Nanometer-sized researchgate.netrsc.org |

Liquid/Liquid Interface-Assisted Methods

Liquid/liquid interface-assisted methods involve carrying out synthesis reactions at the interface between two immiscible liquids. This approach can provide confined reaction environments that promote the formation of specific nanostructures.

An interface-assisted strategy using an n-butanol/water interface has been employed to synthesize α-cobalt hydroxide nanostructures acs.orgacs.org. The solvent ratio and stirring rate were found to affect the morphology acs.orgacs.org. Changing the solvent ratio from pure water to pure n-butanol altered the morphology from irregular nanoflakes to flower-like structures acs.orgacs.org. A 1:1 solvent ratio produced nonaggregated flower structures acs.orgacs.org. The stirring speed also influenced the morphology, with aggregated needles transitioning to flower-like structures as the speed increased from zero to 150 rpm acs.org.

In-situ Electrospinning for Hybrid Nanomaterials

In-situ electrospinning combines the electrospinning process with a chemical reaction that occurs simultaneously to synthesize nanomaterials within or on the electrospun fibers. This technique is useful for creating hybrid nanomaterials.

In-situ electrospinning has been used to prepare cobalt hydroxide nanoparticles on polyethylene oxide (PEO) nanofibers atamanchemicals.comacademiapublishing.orgqu.edu.qa. In this method, an electrospinning solution containing a cobalt salt (e.g., cobalt nitrate) and a polymer (e.g., PEO) is electrospun into an atmosphere containing a precipitating agent (e.g., gaseous ammonia) atamanchemicals.comacademiapublishing.orgqu.edu.qa. The reaction between the cobalt ions and ammonia occurs during the fiber formation, leading to the in-situ synthesis of Co(OH)₂ nanoparticles dispersed on the nanofibers atamanchemicals.comacademiapublishing.orgqu.edu.qa. Transmission Electron Microscopy (TEM) has shown the formation of Co(OH)₂ nanoparticles on nanofibers with diameters of 100-600 nm atamanchemicals.comacademiapublishing.orgqu.edu.qa. X-ray Diffraction (XRD) analysis has confirmed the presence of the Co(OH)₂ phase atamanchemicals.comacademiapublishing.orgqu.edu.qa.

Morphological Engineering of this compound Nanostructures

The ability to control the size, shape, and structure of this compound nanostructures is crucial for optimizing their properties for specific applications. Various synthesis techniques have been developed to achieve precise morphological control, leading to the formation of low-dimensional, zero-dimensional, core-shell, and hierarchical architectures.

Synthesis of Low-Dimensional Nanostructures (e.g., Nanocones, Nanoplates, Nanodiscs, Nanorods, Nanosheets, Nanoneedles, Nanowires, Nanoflakes)

Low-dimensional Co(OH)₂ nanostructures, such as nanosheets, nanoflakes, nanoplates, nanorods, and nanowires, offer high surface areas and anisotropic properties that are beneficial for various applications.

Several methods have been employed for the synthesis of these structures. Hydrothermal synthesis is a common approach. For instance, hierarchical β-Co(OH)₂ nanocolumns, which are one-dimensional hierarchical structures, have been synthesized via a one-step hydrothermal method using hydrazine hydrate and Na₃PO₄ as morphology-directing agents. The formation mechanism involved the initial formation of nanorods followed by sideways growth of thin nanoplatelets to form the hierarchical nanocolumns. acs.org Another hydrothermal method utilized urea and Co(NO₃)₂·6H₂O at 95 °C to grow cobalt hydroxide carbonate arrays on nickel foam, where reaction time influenced the morphology, yielding acicular bundles at optimal times. rsc.org

Electrodeposition is another effective technique for controlling the morphology of Co(OH)₂ nanostructures. By varying parameters such as electrode potential and cobalt ion concentration, researchers have induced transitions in morphology from hexagonal nano-platelets to nanostructured films composed of cobalt nanoparticles and cobalt hydroxide nanoflakes. aip.orgaip.org The increase in pH near the electrode surface due to water reduction catalyzed by electrodeposited cobalt nanoparticles can induce Co(OH)₂ precipitation, leading to the formation of nanoflakes. aip.orgaip.org Electrodeposition into nanoporous alumina (B75360) templates has also been used to synthesize cobalt nanowires. aip.orgaip.org

Liquid/liquid interface-assisted methods have also shown promise in tailoring the morphology of α-cobalt hydroxide nanostructures. Using an n-butanol/water interface, researchers observed a morphology transition from irregular nanoflakes in pure water to flower-like structures with a 1:1 solvent ratio, which exhibited increased active surface area. acs.org Stirring speed also influenced the morphology, changing from aggregated needles to flower-like structures as the speed increased. acs.org

Solvothermal methods, utilizing alkylamines as coordinating agents, have been developed for the synthesis of thickness-tunable Co(OH)₂-CoO nanosheets. By using alkylamines with different carbon chain lengths, nanosheets with thicknesses ranging from 2 to 6 nm were synthesized. acs.org

Research findings highlight the impact of synthesis parameters on the resulting low-dimensional structures:

| Synthesis Method | Morphology Types Reported | Key Parameters Influencing Morphology |

| Hydrothermal Synthesis | Hierarchical nanocolumns (from nanorods and nanoplatelets), Acicular bundles | Morphology-directing agents (hydrazine hydrate, Na₃PO₄), Reaction time |

| Electrodeposition | Hexagonal nano-platelets, Nanoflakes, Nanowires | Electrode potential, Cobalt ion concentration, Template use |

| Liquid/Liquid Interface-Assisted | Irregular nanoflakes, Flower-like structures, Aggregated needles | Solvent ratio (n-butanol/water), Stirring speed |

| Solvothermal Method (Alkylamine-assisted) | Nanosheets | Type of alkylamine (carbon chain length) |

Fabrication of Zero-Dimensional Nanostructures (e.g., Nanoparticles, Nanocubes)

Zero-dimensional Co(OH)₂ nanostructures, such as nanoparticles and nanocubes, are also important for various applications.

Cobalt hydroxide nanoparticles can be formed during electrodeposition processes, where they can catalyze water reduction, leading to a local pH increase that induces further Co(OH)₂ precipitation in other forms like nanoflakes. aip.orgaip.org

Mesoporous Co(OH)₂ nanocubes have been synthesized using Prussian blue analogue nanocubes (Co₃[Co(CN)₆]₂) as a precursor, by simply reacting them with a NaOH aqueous solution. researchgate.net These nanocubes exhibited a high specific surface area of 297 m²/g. researchgate.net

Research on zero-dimensional Co(OH)₂ structures includes:

| Synthesis Method | Morphology Types Reported | Key Findings |

| Electrodeposition | Nanoparticles | Can catalyze water reduction, influencing local pH and further precipitation. aip.orgaip.org |

| Reaction with NaOH | Mesoporous nanocubes | High specific surface area (297 m²/g). researchgate.net |

| Hydrothermal Methods | Hexagonal nanodiscs, Nanoflowers (assembled from sheets) | Nanoflowers assembled from sheetlike subunits. capes.gov.br |

Development of Core-Shell Architectures

Core-shell nanostructures involving Co(OH)₂ offer the possibility of combining the properties of Co(OH)₂ with those of a core material, or protecting the core with a Co(OH)₂ shell.

Aqueous synthesis via a seed-mediated growth approach has been used to prepare CdTe@Co(OH)₂ core-shell nanoparticles. In this method, CdTe nanocrystals served as cores, and a layer of Co(OH)₂ was deposited on their surface through the hydrolysis of Co²⁺ in the presence of a stabilizer at alkaline pH. researchgate.netrsc.org The resulting composite nanoparticles were water-soluble and exhibited magnetism and photoluminescence. rsc.org The sizes of the CdTe core and the CdTe@Co(OH)₂ composite nanoparticles were approximately 3.43 nm and 6.12 nm, respectively. researchgate.net

Another approach involves coating silica nanoparticles with cobalt hydroxide using homogeneous precipitation of slowly decomposing urea in a cobalt nitrate solution. mdpi.com This method resulted in SiO₂@Co(OH)₂ core-shell nanoparticles where the cobalt hydroxide formed an amorphous, nanoflower-like shell with a thickness of approximately 60 nm. mdpi.com The formation process involved the adsorption of Co²⁺ on the silica surface, hydrolysis to form Co(OH)₂ nanoparticles, aggregation into nanoflakes, and finally self-assembly into nanoflowers. mdpi.com

Core-shell structures with a Co(OH)₂ shell on NiCo₂O₄ nanoparticles have also been synthesized via a two-step hydrothermal procedure. semanticscholar.orgmdpi.com NiCo₂O₄ nanoparticles were first formed, followed by the coating of a Co(OH)₂ shell. semanticscholar.orgmdpi.com This composite material formed an open inter-network structure with enhanced surface area. semanticscholar.orgmdpi.com

Furthermore, a core-shell structure of cobalt-hydroxides@polyfluoroaniline (Co(OH)₂@PFANI) has been crafted via a facile in situ polymerization route. acs.org This method allowed for control over the thickness of the PFANI shell, achieving thicknesses as thin as ~1.7 nm. acs.org

Examples of Co(OH)₂ core-shell architectures and their synthesis methods:

| Core Material | Shell Material | Synthesis Method | Key Characteristics |

| CdTe nanocrystals | Co(OH)₂ | Aqueous seed-mediated growth | Water-soluble, magnetic, luminescent. researchgate.netrsc.org |

| Silica nanoparticles | Amorphous Co(OH)₂ nanoflowers | Homogeneous precipitation (urea decomposition) | Nanoflower-like morphology, ~60 nm shell thickness. mdpi.com |

| NiCo₂O₄ nanoparticles | Co(OH)₂ nanosheets | Two-step hydrothermal procedure | Open inter-network, enhanced surface area. semanticscholar.orgmdpi.com |

| Cobalt-hydroxides | Polyfluoroaniline (PFANI) | In situ polymerization | Tunable shell thickness (~1.7 nm). acs.org |

Design of Hierarchical Nanostructures

Hierarchical nanostructures of Co(OH)₂, characterized by multiple levels of structural organization, offer increased surface area, enhanced mass transport, and improved performance in various applications.

Hydrothermal synthesis is a widely used method for creating hierarchical Co(OH)₂ structures. As mentioned earlier, hierarchical β-Co(OH)₂ nanocolumns have been synthesized through a one-step hydrothermal process, forming structures from nanorods and nanoplatelets. acs.org Another hydrothermal method produced three-dimensional (3D) hierarchical cobalt hydroxide carbonate arrays on Ni foam, exhibiting a high surface area structure of acicular bundles. rsc.org

A combined hydrothermal and electrodeposition strategy has been employed to grow hierarchical Co(OH)₂ nanostructures resembling natural forms like "soil," "flake," "sprout," "grass," "flower," and "leaf" by manipulating (electro)chemical gradients. rsc.org

Template-based strategies are also effective for designing hierarchical Co(OH)₂ nanostructures. For instance, 3D hollow Co(OH)₂ nanoflowers have been synthesized using a template-based approach at room temperature, utilizing Cu₂O nanospheres as sacrificial templates. cambridge.org

A sacrificial template strategy using MOF-based precursors has been developed to synthesize Mo-doped Co(OH)₂ hierarchical nanotubes assembled from cross-linked porous nanosheets. zjnu.edu.cn This involved the growth of a Co-MOF layer on MoO₃ nanorods, followed by a reaction to form the hierarchical nanotubes with a void interior and porous nanosheets. zjnu.edu.cn

Hierarchical structures can also be formed by decorating existing nanostructures with Co(OH)₂. For example, leave-like ultrathin Co(OH)₂ nanoflakes have been grown on branch-like Cu(OH)₂ nanowires through a combination of anodization and other methods. researchgate.net

Examples of hierarchical Co(OH)₂ nanostructures and their synthesis approaches:

| Hierarchical Structure Type | Synthesis Method | Key Features / Building Blocks |

| Nanocolumns | One-step hydrothermal synthesis | Assembled from nanorods and nanoplatelets. acs.org |

| Arrays (e.g., on Ni foam) | Hydrothermal method | Acicular bundles, high surface area. rsc.org |

| Nature-inspired patterns ("soil," "flower," etc.) | Combined hydrothermal and electrodeposition | Controlled by manipulating (electro)chemical gradients. rsc.org |

| Hollow nanoflowers | Template-based strategy (using Cu₂O templates) | 3D structure. cambridge.org |

| Nanotubes assembled from nanosheets | Sacrificial template strategy (MOF-based precursor) | Cross-linked porous nanosheets, void interior. zjnu.edu.cn |

| Nanoflakes on nanowires | Combination of methods (e.g., anodization) | Leave-like nanoflakes on branch-like nanowires. researchgate.net |

Structural and Spectroscopic Characterization

Crystalline Phase Identification and Polymorphism Analysis

The identification and analysis of the α and β phases of Co(OH)₂ are crucial due to their differing structures and properties.

X-ray Diffraction (XRD) for Alpha and Beta Phase Determination

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of Cobalt(II) hydroxide (B78521). The distinct layered structures of the alpha and beta polymorphs result in characteristic XRD patterns.

β-Co(OH)₂: This phase typically shows main diffraction peaks corresponding to its brucite-like structure. For instance, XRD patterns of β-Co(OH)₂ often exhibit peaks related to the (001), (100), and (101) planes rsc.org. The main XRD peaks for β-Co(OH)₂ have been observed at 19.08°, 32.5°, and 37.9° rsc.org. Another study indexed the diffraction peaks of β-Co(OH)₂ to JCPDS Card No. 30-0443 d-nb.info. The interlayer spacing in β-Co(OH)₂ is reported to be around 4 Å acs.orgacs.org, or specifically 0.31 nm corresponding to the (100) reflection rsc.org. The XRD pattern of electrochemically deposited β-Co(OH)₂ thin films has also confirmed its polycrystalline nature, with peaks depicted corresponding to the (1 0 0), (0 0 1), and (3 0 0) planes according to JCPDS card file No. 45-0031 espublisher.com.

α-Co(OH)₂: This phase displays diffraction peaks indicative of its intercalated layered structure, often with a larger interlayer spacing. The XRD pattern of α-Co(OH)₂ can show a clear (003) reflection peak with high intensity, indicating a typical intercalation structure with an interlayer spacing of 0.78 nm rsc.org. Other studies have observed peaks at 33° and 59°, indexed to the (100) and (110) planes of α-Co(OH)₂ (PDF card No. 460605) mdpi.com. The interlayer spacing in α-Co(OH)₂ is reported to be around 7 Å acs.orgacs.org.

XRD analysis is also used to study phase transformations between the polymorphs rsc.orgresearchgate.net. For example, the conversion of α-Co(OH)₂ to the more thermodynamically stable β-Co(OH)₂ can be observed through changes in the XRD pattern acs.orgacs.org. Rietveld refinement analysis of XRD data has been employed to determine the structural parameters of Co(OH)₂ phases, including lattice parameters and the distribution of cobalt ions in different coordination environments acs.orgrsc.orgcambridge.org.

Electron Diffraction Techniques (e.g., Selected Area Electron Diffraction)

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), provide complementary information to XRD, particularly for analyzing the crystallinity and crystallographic orientation of individual particles or selected areas of a sample.

SAED patterns of both α- and β-Co(OH)₂ have shown well-defined hexagonally arranged spots, indicating the monocrystalline structure of synthesized materials rsc.org. For β-Co(OH)₂, dotted spots in the SAED pattern have clearly indicated that the sample was assembled by single crystals along a preferential orientation rsc.org. SAED, often used in conjunction with Transmission Electron Microscopy (TEM), can confirm the crystal structure and orientation of nanoparticles and nanosheets cambridge.orgfigshare.comacs.org. Diffraction rings observed in HRTEM images and SAED patterns can be related to specific crystallographic planes of Co(OH)₂ rsc.org.

Microscopic and Morphological Investigations

Microscopic techniques are essential for visualizing the size, shape, and surface features of Cobalt(II) hydroxide particles and films.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Studies have shown that both α-Co(OH)₂ and β-Co(OH)₂ can exhibit a regular hexagonal plate-like structure with an adjacent-edge angle of 120° and lateral sizes typically in the micrometer range (2–3 µm) rsc.org. α-Co(OH)₂ has also been observed to display a petal-like morphology, with petals consisting of loosely stacked layers mdpi.com. Upon immersion in an alkaline solution, the morphology of Co(OH)₂ can change dramatically from loosely stacked petals to hexagonal platelets, corresponding to a phase change mdpi.com.

FESEM is particularly useful for examining the morphology of thin films and nanostructures. FESEM images of electrochemically deposited cobalt hydroxide thin films have shown particle sizes around 180 nm espublisher.com. Hierarchical structures, such as cabbage-like β-Co(OH)₂ nanostructures, have been observed on conductive textiles using FESEM, showing uniform coverage of thin nanosheets rsc.org. FESEM is also used to analyze the elemental content and purity of samples through Energy-Dispersive X-ray Spectroscopy (EDX) mapping rsc.orgresearchgate.net.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide detailed information about the internal structure, crystallinity, and lattice spacing of this compound at the nanoscale.

TEM images can confirm the morphology observed by SEM and reveal finer details of the nanostructure rsc.orgfrontiersin.orgrsc.org. For instance, TEM has confirmed the hexagonal plate-like structure of both α- and β-Co(OH)₂ rsc.org. HRTEM allows for the visualization of lattice fringes, which correspond to specific crystallographic planes and their spacing. HRTEM images of α-Co(OH)₂ nanoplatelets have shown typical lattice fringes of 0.39 nm, corresponding to the (006) crystal plane, while β-Co(OH)₂ nanoplatelets showed fringes of 0.27 nm, corresponding to the (110) crystal plane rsc.org. Another study on β-Co(OH)₂ found a lattice spacing of 0.237 nm, in good agreement with the (101) crystal plane rsc.org. HRTEM images of cobalt oxysulphide/hydroxide have shown d-spacing values of approximately 0.5 and 0.2 nm, attributed to the (001) and (103) planes, respectively rsc.org. TEM and HRTEM have also been used to evaluate the nanostructure of Co(OH)₂ nanoparticles, showing well-dispersed spherical particles with diameters around 5 nm researchgate.net.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a surface-sensitive technique used to obtain high-resolution three-dimensional topography images of materials. It can provide information about surface roughness, grain size, and features at the nanoscale.

AFM can be used to measure the surface roughness of cobalt-containing films researchgate.net. Studies involving the electrodeposition of cobalt hydroxide have utilized AFM to characterize the surface topography and measure surface roughness, showing how it can vary with deposition time researchgate.net. While some studies focus on the interaction of cobalt ions with other surfaces using AFM ucm.es, AFM is also applied directly to study the topography of cobalt hydroxide and related layered materials, providing insights into their surface structure and features researchgate.netwiley.com. High-resolution electrochemical AFM has been used to reveal atomic-scale surface structures and transformations in cobalt hydroxides under reaction conditions mpg.de.

Spectroscopic Analysis of Chemical Bonding and Composition

Spectroscopic techniques provide valuable insights into the chemical bonding, composition, and structure of this compound.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the vibrational modes associated with chemical bonds in this compound. The FTIR spectrum of Co(OH)₂ typically exhibits characteristic absorption bands. A strong absorption peak is often observed in the region of 3400-3600 cm⁻¹, which is attributed to the stretching vibrations of the O-H groups within the Co-OH structure and potentially from adsorbed water molecules nih.govresearchgate.net. The presence of hydrogen-bonded O-H groups can contribute to a broad band in this region researchgate.net.

Additional bands provide further structural information. Peaks around 1600-1630 cm⁻¹ are commonly assigned to the bending mode of interlayer water molecules, particularly in the α-phase of this compound researchgate.netrsc.org. Absorption bands in the lower wavenumber region, typically below 700 cm⁻¹, are associated with Co-OH bending vibrations and Co-O stretching or bending vibrations nih.govresearchgate.net. For instance, a low-intensity band around 640 cm⁻¹ has been assigned to both Co-OH and Co-O bending vibrations nih.gov. The specific positions and intensities of these bands can vary depending on the crystal structure (α or β phase) and the presence of intercalated anions rsc.org. Studies on α-Cobalt(II) hydroxide have identified bands attributed to intercalated carbonate ions, such as at approximately 1481 cm⁻¹ (ν₃ mode of CO₃²⁻) and other bands at lower wavenumbers corresponding to different vibrational modes of the carbonate ion rsc.org.

Raman Spectroscopy

Raman spectroscopy complements FTIR by probing different vibrational modes, providing additional details about the molecular structure and bonding in this compound. Raman spectra of Co(OH)₂ show characteristic peaks related to lattice vibrations and O-H stretching modes.

Studies on the β-form of this compound, which possesses a brucite crystal structure, typically show intense Raman peaks. The most intense peak is often observed around 523 cm⁻¹, attributed to the Co-O symmetric stretching mode (A₁g), and a second intense peak around 457 cm⁻¹, assigned to the O-Co-O bending mode nih.gov. The positions and widths of these peaks can be indicative of the crystallinity and structural order of the sample nih.gov.

The O-H stretching vibration in Raman spectra provides insights into the hydrogen bonding environment. This mode typically appears at higher wavenumbers, often above 3500 cm⁻¹. Research on Co(OH)₂ under high pressure has shown that the peak width of the O-H stretch mode increases significantly with increasing pressure, suggesting disordering of the hydrogen positions bohrium.comcapes.gov.brprinceton.edu.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of elements within a material. XPS analysis of this compound provides crucial information about the chemical state of cobalt and oxygen.

High-resolution XPS spectra of the Co 2p region typically show a pair of strong peaks corresponding to the Co 2p₃/₂ and Co 2p₁/₂ core levels, along with satellite peaks researchgate.net. The binding energies of these peaks are characteristic of the Co²⁺ oxidation state. For Co(OH)₂, the Co 2p₃/₂ peak is generally observed around 780-782 eV nih.govresearchgate.netresearchgate.net. The presence of satellite peaks at higher binding energies further confirms the divalent state of cobalt researchgate.netresearchgate.net. Some studies might observe minor contributions from Co³⁺, potentially indicating slight surface oxidation or the presence of mixed valence states, particularly in certain synthesis conditions or in α-phase materials which can incorporate other anions nih.govresearchgate.netrsc.org.

The O 1s XPS spectrum of this compound typically shows peaks related to hydroxide groups (OH⁻) and potentially adsorbed water or other oxygen-containing species researchgate.netresearchgate.net. The main O 1s peak corresponding to the hydroxide species is usually found around 531 eV nih.govresearchgate.net. Additional peaks at higher binding energies might indicate the presence of adsorbed water or other oxygen functionalities researchgate.net.

XPS analysis can also confirm the presence of other elements, such as nitrogen if nitrate (B79036) ions are intercalated in the α-phase nih.gov, or other elements depending on the synthesis method and purity of the sample. The atomic ratios of Co, O, and other elements can be estimated from the XPS peak areas, providing quantitative compositional information nih.gov.

| Element | Core Level | Binding Energy (eV) | Assignment | Source |

|---|---|---|---|---|

| Co | 2p₃/₂ | ~780.5 - 782.78 | Co²⁺ | nih.govresearchgate.netresearchgate.net |

| Co | 2p₁/₂ | ~796 - 798.84 | Co²⁺ | researchgate.netresearchgate.net |

| O | 1s | ~531 - 531.3 | Hydroxide (OH⁻) | nih.govresearchgate.netresearchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with Scanning Electron Microscopy (SEM), is used for elemental analysis and mapping of materials. EDS provides information on the elemental composition of a sample by detecting the characteristic X-rays emitted when the sample is bombarded with electrons.

For this compound, EDS analysis confirms the presence of cobalt and oxygen as the primary elements rsc.orgrsc.org. Depending on the sample preparation and the presence of impurities or elements from the substrate (if thin films are analyzed), other elements might also be detected rsc.orgresearchgate.net. EDS can provide semi-quantitative elemental composition data, indicating the relative atomic percentages of the detected elements. Elemental mapping capabilities of EDS allow for visualizing the distribution of cobalt and oxygen throughout the sample, helping to assess homogeneity and identify any spatial variations in composition researchgate.net.

Thermal and Stability Analysis

Thermal analysis techniques are essential for understanding the decomposition behavior and stability of this compound under varying temperature conditions.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated. Combined TGA-DTA provides comprehensive information about the thermal decomposition steps, associated mass losses, and thermal events (endothermic or exothermic).

This compound undergoes thermal decomposition upon heating, typically losing water to form cobalt oxides. The decomposition pathway and resulting oxide phase depend on the atmosphere (air, inert, vacuum) and heating rate.

Under vacuum, Co(OH)₂ has been reported to decompose to Cobalt(II) oxide (CoO) at temperatures around 140-168 °C wikipedia.orgacs.org. In an inert atmosphere, such as nitrogen, decomposition to CoO generally occurs at slightly higher temperatures, often above 180 °C acs.org. TGA curves in inert atmospheres show a significant weight loss corresponding to the removal of water, and the final weight change can agree with the stoichiometric conversion of Co(OH)₂ to CoO acs.org.

In air, the decomposition pathway is different. Co(OH)₂ decomposes to Cobalt(II,III) oxide (Co₃O₄) at temperatures above 300 °C wikipedia.org. Some studies indicate that Co₃O₄ can start forming at temperatures as low as 165 °C, especially for hydrotalcite-like (α-phase) materials rsc.org. At higher temperatures, typically above 800 °C in air, Co₃O₄ can further decompose to CoO acs.orgakjournals.com.

DTA curves show thermal events associated with these decomposition steps. Endothermic peaks are typically observed for dehydration and dehydroxylation processes, which involve the absorption of heat. For example, endothermic peaks related to the loss of adsorbed water and structural water/hydroxo groups have been reported at various temperature ranges, depending on the specific form of Co(OH)₂ and experimental conditions akjournals.comoup.comscielo.br. Exothermic peaks can indicate processes like crystallization or oxidation inoe.ro. For instance, an intense exothermic peak between 210°C and 280°C has been attributed to the crystallization of cobalt hydroxide nanoparticles to cobalt oxide inoe.ro.

Detailed TGA-DTA studies can reveal multiple decomposition stages. For different structural phases of cobalt hydroxides, distinct dehydroxylation temperatures have been observed rsc.org. For example, dehydroxylation of hydrotalcite-like and brucite-like phases have been reported in the range of 185-197°C and 219-222°C, respectively rsc.org. The decomposition of intercalated anions in α-phase materials also contributes to the weight loss at specific temperature ranges rsc.org.

The thermal stability of this compound can be influenced by factors such as particle size, morphology, and the presence of intercalated species or impurities. Nanocrystalline this compound, for instance, has shown a sharp change in the TGA peak around 250°C, indicating the transition to oxide inoe.ro.

| Atmosphere | Decomposition Product | Approximate Temperature Range (°C) | Associated Thermal Event | Source |

|---|---|---|---|---|

| Vacuum | CoO | 140 - 168 | Dehydroxylation | wikipedia.orgacs.org |

| Inert (N₂) | CoO | >180 | Dehydroxylation | acs.org |

| Air | Co₃O₄ | >300 (starts ~165 for α-phase) | Dehydroxylation/Oxidation | wikipedia.orgrsc.org |

| Air | CoO (from Co₃O₄) | >800 | Decomposition of Co₃O₄ | acs.orgakjournals.com |

Electrochemical Applications

Energy Storage Systems

Rechargeable Batteries

Cobalt(II) hydroxide (B78521) is a key component in several types of rechargeable batteries, contributing to their electrochemical performance and lifespan. chemimpex.comodumugamines.comsomika.com

Precursors and Active Materials for Lithium-Ion Batteries

Cobalt(II) hydroxide serves as a crucial precursor in the synthesis of cobalt-based cathode materials used in lithium-ion batteries (LIBs). chemimpex.comsigmaaldrich.com These cobalt compounds are essential for achieving high-performance LIBs. For instance, cobalt-based hydroxide carbonate compounds are used as precursors for lithium cobalt based oxides, which function as active positive electrode materials in LIBs. google.com The synthesis typically involves processes like co-precipitation, where metal sulfates (such as nickel sulfate, manganese sulfate, and cobalt sulfate) are reacted with alkaline solutions to form the hydroxide precursor. rsc.orgecoinvent.org This precursor is then mixed with a lithium source and calcined at elevated temperatures to obtain the final cathode material. google.comrsc.org this compound's high thermal stability and electrochemical performance make it an ideal choice for this application, enhancing energy density and cycle life in LIBs. chemimpex.com

Additives and Electrode Materials for Nickel-Based Alkaline Batteries (Ni-Cd, Ni-MH)

In nickel-based alkaline batteries, including Nickel-Cadmium (Ni-Cd) and Nickel-Metal Hydride (Ni-MH) batteries, cobalt compounds, including this compound, are commonly used as additives and electrode materials to improve electrochemical performance. sigmaaldrich.comsigmaaldrich.comresearchgate.netconicet.gov.armdpi.com The addition of cobalt enhances the conductivity of the nickel electrode and improves the reversibility of the Ni(OH)₂/NiOOH redox couple. researchgate.netconicet.gov.ar Cobalt additives can be incorporated through various methods, such as co-precipitation or direct mixing with the active material. researchgate.netconicet.gov.arxmu.edu.cn During the initial charging of the active material, the cobalt-based precursor can be oxidized to a highly conductive β-CoOOH phase, which forms a conductive network between the nickel hydroxide particles, improving the utilization of the active material. researchgate.netconicet.gov.argoogle.com Studies have shown that incorporating cobalt additives can lead to improved high-rate properties and cycling performance in nickel-based battery electrodes. researchgate.netconicet.gov.ar

Cathode Materials for Aqueous Zinc-Ion Batteries

This compound and mixed cobalt hydroxide/oxyhydroxide phases have been investigated as cathode materials for aqueous zinc-ion batteries (AZIBs). mdpi.comnih.govacs.orgresearchgate.netfrontiersin.org The layered structure of Co(OH)₂ with its large interlayer spacing is attractive for storing Zn ions. mdpi.com However, Co(OH)₂ can be unstable in acidic electrolytes. mdpi.com Research has explored synthesizing mixed phases like Co(OH)₂/CoOOH through electrochemical preparation to enhance stability and performance in AZIBs. mdpi.comresearchgate.net These mixed phases have demonstrated promising electrochemical performance, including high specific capacities and good rate capabilities. mdpi.comnih.gov For example, a mixed phase of Co(OH)₂/CoOOH delivered a maximum capacity of 164 mAh g⁻¹ at 0.05 A g⁻¹ and maintained 87 mAh g⁻¹ at 1.6 A g⁻¹ in a 1 M ZnSO₄ electrolyte. mdpi.com Modified cobalt hydroxide materials, such as F-doped Ni-Co hydroxide, have also been developed as high-performance cathode materials for AZIBs, exhibiting high discharge capacities and excellent cycling stability. nih.gov Scalable production methods for cobaltous hydroxide nanosheet electrodes on conductive substrates like cobalt foam have been explored for high-energy and stable aqueous cobalt-zinc (B8468989) batteries, showing ultrahigh capacity and admirable cyclic durability. acs.org

Here is a table summarizing some research findings on this compound in aqueous zinc-ion batteries:

| Material | Electrolyte | Current Density (A g⁻¹) | Maximum Capacity (mAh g⁻¹) | Capacity at Higher Current Density (mAh g⁻¹) | Cycling Stability (Capacity Retention) | Citation |

| Co(OH)₂/CoOOH (mixed phase) | 1 M ZnSO₄ | 0.05 | 164 | 87 (at 1.6 A g⁻¹) | 78% after 200 cycles (at 0.05 A g⁻¹) | mdpi.com |

| F-doped Ni-Co hydroxide | 3M KOH | 1 | 0.23 mAh cm⁻² | 0.10 mAh cm⁻² (at 10 mA cm⁻²) | No decay after 3000 cycles (at 8 mA cm⁻²) | nih.gov |

| Co(OH)₂ nanosheet on Co foam | Not specified | Not specified | 0.265 mAh cm⁻² | Not specified | 83.3% after 10000 cycles | acs.org |

Investigations of Multi-electron Reactions in Battery Electrodes

Multi-electron reactions in electrode materials are an effective strategy to achieve high energy density in rechargeable batteries. rsc.orgrsc.orgcapes.gov.br this compound has been investigated in the context of multi-electron reactions, particularly as a potential negative electrode material in alkaline rechargeable batteries. rsc.orgrsc.orgcapes.gov.br Studies have demonstrated that β-Co(OH)₂ can exhibit good electrochemical performance based on faradaic redox reactions involving more than one electron transfer. rsc.orgrsc.org For instance, a new rechargeable battery system consisting of α-phase nickel hydroxides as the positive electrode and β-cobalt hydroxides as the negative electrode has been proposed, leveraging multi-electron reactions to achieve higher energy density. rsc.orgrsc.orgcapes.gov.br The electrochemical behavior of Co(OH)₂ electrodes has been studied using techniques like cyclic voltammetry and galvanostatic charge/discharge cycling, revealing redox processes that contribute to charge storage. researchgate.net

Supercapacitors (Electrochemical Capacitors)

This compound is recognized as a promising electrode material for supercapacitors (electrochemical capacitors) due to its high theoretical specific capacity and electrical conductivity. sigmaaldrich.comsigmaaldrich.commdpi.comrsc.orgespublisher.comresearchgate.netosti.govacs.orgresearchgate.netrsc.orgcapes.gov.brmdpi.comresearchgate.net Its layered structure facilitates ion transport, which is crucial for pseudocapacitive energy storage. mdpi.comresearchgate.netosti.gov The energy storage mechanism in Co(OH)₂ involves reversible redox reactions, where Co(OH)₂ transforms into cobalt oxyhydroxide (CoOOH) during charging and back during discharging. osti.govmdpi.com

Various synthesis methods, including electrodeposition and chemical precipitation, have been employed to prepare cobalt hydroxide materials with different morphologies and structures for supercapacitor applications. espublisher.comacs.orgresearchgate.netcapes.gov.br These studies have reported high specific capacitances and good cycling stability for Co(OH)₂-based electrodes. espublisher.comacs.orgresearchgate.netrsc.org For example, electrochemically deposited cobalt hydroxide has shown specific capacitances ranging from 400 F g⁻¹ to 1250 F g⁻¹ at different scan rates. espublisher.com Amorphous Co(OH)₂ nanostructures synthesized electrochemically have exhibited ultrahigh capacitance of 1094 F g⁻¹ and long cycle life with 95% retention over 8000 cycles. acs.org Flexible electrodes incorporating cobalt hydroxide nanoflakes on carbon fiber paper have also demonstrated high specific capacitance and good rate capability. rsc.org

Here is a table presenting some electrochemical performance data for this compound in supercapacitors:

| Material | Electrolyte | Specific Capacitance (F g⁻¹) | Scan Rate / Current Density | Cycling Stability | Citation |

| Electrodeposited Co(OH)₂ | 0.1 M KOH | 400 - 1250 | 10 - 80 mV s⁻¹ | Not specified | espublisher.com |

| Electrochemically precipitated Co(OH)₂ | 0.05 M NaOH | ~380 | 10 A g⁻¹ | Not specified | researchgate.net |

| Sheet-like β-Co(OH)₂ | KOH solution | 416.7 | 5 mA | Excellent | capes.gov.br |

| Amorphous Co(OH)₂ nanostructures | Not specified | 1094 | 100 mV s⁻¹ | 95% after 8000 cycles | acs.org |

| Co(OH)₂ nanoflakes on carbon fiber | Not specified | 386.5 | 1 mA cm⁻² | 92% over 2000 cycles | rsc.org |

| Dopant-free Co(OH)₂ (electrochemical deposition) | 0.1 M aqueous | Average 1140 | Not specified | Robust cycle stability | researchgate.net |

The energy storage mechanism at the atomic level in cobalt hydroxide electrodes for pseudocapacitors involves tiny shuffling or adjustments of atom/ion species without massive structural evolution, contributing to high specific capacitance and long cyclability. researchgate.net The stability of Co(OH)₂ in alkaline electrolytes is a critical challenge, and strategies like incorporating organic molecules have been explored to improve stability. osti.gov

Electrode Material Design and Pseudocapacitive Properties

This compound is widely recognized for its pseudocapacitive properties, making it a suitable candidate for supercapacitor electrodes. espublisher.comacs.orgmdpi.com Pseudocapacitance arises from fast, reversible faradaic reactions occurring at the electrode surface and within the bulk material, contributing significantly to charge storage. mdpi.comrsc.org The layered structure of Co(OH)₂ facilitates the intercalation and deintercalation of ions from the electrolyte, which is crucial for its pseudocapacitive behavior. researchgate.netbohrium.com

Electrode material design often focuses on synthesizing Co(OH)₂ with specific morphologies and structures to enhance its electrochemical performance. Techniques such as electrochemical deposition are employed to prepare Co(OH)₂ thin films on various substrates like stainless steel. espublisher.comresearchgate.net Nanostructures, including nanosheets and nanobars, are investigated to maximize the electrochemically active surface area and improve ion transport kinetics. acs.orgresearchgate.netresearchgate.net The pseudocapacitive performance of Co(OH)₂ can be influenced by its morphology, with both crystalline and amorphous forms demonstrating impressive properties. acs.orgnih.gov Amorphous Co(OH)₂ nanostructures, for instance, have shown excellent electrochemical behaviors, comparable to their crystalline counterparts. acs.orgnih.gov

Enhancement of Specific Capacitance, Energy Density, and Power Density

The specific capacitance, energy density, and power density are critical parameters for evaluating the performance of supercapacitor electrode materials. This compound-based electrodes have demonstrated high specific capacitances. Studies have reported specific capacitance values ranging from 400 Fg⁻¹ to 1250 Fg⁻¹ at different scan rates. espublisher.com Another study on electrochemically deposited dopant-free cobalt hydroxides reported average values of 1140 F/g for specific capacitance. researchgate.net

Enhancements in these properties are often achieved through material design and architectural engineering. For example, a cobalt hydroxide-graphene nanocomposite exhibited a specific capacitance of 734 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org The incorporation of graphene in such composites can improve electrical conductivity, which is a limitation of pristine metal hydroxides. rsc.orgbohrium.com

The energy density and power density of Co(OH)₂ electrodes are directly related to their specific capacitance and the operating voltage window. espublisher.comresearchgate.net Reported values for specific energy densities range from 50 Whkg⁻¹ to 156.25 Whkg⁻¹. espublisher.com For the cobalt hydroxide-graphene composite, the average energy density and power density were calculated to be 60.6 W h kg⁻¹ and 3208 W kg⁻¹, respectively. rsc.org Doping Co(OH)₂ with ions like K⁺ and Cl⁻ has also shown significant improvement in capacitance, leading to higher energy densities in hybrid supercapacitor devices. bohrium.com

Here is a table summarizing some reported electrochemical performance data for this compound-based electrodes in supercapacitors:

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Notes | Source |

| Electrodeposited Co(OH)₂ | 400 - 1250 | N/A | 50 - 156.25 | 1.66 - 5.20 | At different scan rates (10-80 mVs⁻¹) | espublisher.com |

| Electrodeposited Dopant-Free Co(OH)₂ | 1140 (average) | N/A | 142.5 (average) | 4.74 (average) | researchgate.net | |

| Co(OH)₂-Reduced Graphene Oxide Composite | 734 | 1 | 60.6 | 3208 | Rate capability ~78% at 20 A/g | rsc.org |

| Amorphous Co(OH)₂ nanostructures | 1094 | N/A | N/A | N/A | At 100 mV s⁻¹ scan rate | acs.org |

| K⁺/Cl⁻-modified Co(OH)₂ | 3.21 F/cm² (areal) | 5 mA/cm² | 39.8 | 478.6 | In a hybrid supercapacitor device | bohrium.com |

| β-Co(OH)₂ thin films | 172 | 1 mV s⁻¹ (scan rate) | N/A | N/A | 88% retention up to 10 mV s⁻¹ | researchgate.net |

Investigations of Cycling Stability and Rate Capability

Cycling stability and rate capability are crucial factors for the practical application of supercapacitors. Cycling stability refers to the ability of the electrode material to maintain its electrochemical performance over many charge-discharge cycles, while rate capability describes its ability to retain capacitance at high charge-discharge rates.

This compound-based electrodes have shown promising cycling stability. A cobalt hydroxide-graphene nanocomposite demonstrated a capacitance retention of 95% after 1000 cycles. rsc.org Amorphous Co(OH)₂ nanostructures have exhibited even longer cycle life, with 95% retention over 8000 cycles. acs.orgnih.gov Layered magnesium–cobalt double hydroxide electrodes, which are related to cobalt hydroxide, have shown capacity retention greater than 107% over 10,000 cycles and excellent stability of 91.33% capacity retention at 25 A g⁻¹ over 10,000 cycles, compared to 76.56% for Co(OH)₂ in alkaline electrolyte. nih.govresearchgate.net

Rate capability is influenced by factors such as the material's conductivity and the diffusion rate of ions within the electrode structure. The cobalt hydroxide-graphene composite showed a rate capability of approximately 78% at a high current density of 20 A g⁻¹, which was attributed to the improved ion diffusion provided by the graphene network. rsc.org

Development of Hybrid Supercapacitor Architectures

Hybrid supercapacitors combine features of both electrochemical double-layer capacitors (EDLCs) and pseudocapacitors to achieve enhanced energy and power densities. This compound is frequently used as the positive electrode material in asymmetric or hybrid supercapacitor devices due to its high pseudocapacitance. polyu.edu.hkmdpi.com

Electrocatalysis for Energy Conversion

This compound and its derivatives are actively investigated as electrocatalysts for various energy conversion reactions, offering a cost-effective alternative to noble metal catalysts. rsc.orgbohrium.com

Water Splitting Reactions

Electrocatalytic water splitting is a crucial process for generating clean hydrogen fuel. It involves two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.netresearchgate.net this compound has shown promise as an electrocatalyst, particularly for the OER. sigmaaldrich.comresearchgate.net

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is often considered the bottleneck in water splitting due to its sluggish kinetics, which requires significant overpotential. researchgate.netresearchgate.netfrontiersin.org Cobalt-based materials, including cobalt hydroxides and oxyhydroxides, are recognized as efficient OER electrocatalysts, especially in alkaline media. researchgate.netrsc.orgnih.govmdpi.com

The electrocatalytic activity of Co(OH)₂ in OER is closely related to its ability to be oxidized to higher valence cobalt species, such as cobalt oxyhydroxide (CoOOH) and potentially Co(IV) species (CoO₂), which are considered the active sites for the reaction. aip.orgresearchgate.netdicp.ac.cn The mechanism typically involves the oxidation of Co²⁺ to Co³⁺ and the subsequent formation of CoOOH intermediates. researchgate.net The OER pathway on Co(OH)₂ involves multiple steps with intermediates like Co-OOH and Co-OO⁻, ultimately leading to oxygen evolution. researchgate.net

Research focuses on understanding the active sites and reaction mechanisms to further enhance catalytic activity. Studies have indicated that different crystallographic sites of cobalt ions in Co(OH)₂, such as tetrahedral and octahedral sites, can exhibit distinct reactivity towards OER. rsc.orgresearchgate.net For instance, the presence of Co²⁺ in tetrahedral sites in α-Co(OH)₂ has been linked to higher OER activity compared to β-Co(OH)₂ which primarily contains Co²⁺ in octahedral sites. rsc.orgresearchgate.net

Improving the conductivity and increasing the number of active sites are key strategies for enhancing the OER performance of Co(OH)₂. aip.orgresearchgate.net Amorphous Co(OH)₂ has been shown to possess abundant active sites due to its disordered structure, contributing to comparable electrocatalytic properties with crystalline phases. aip.org Creating composites with conductive materials like graphene or incorporating other metals such as iron can also boost OER activity and stability. rsc.orgbohrium.comnih.gov For example, cobalt-iron (oxy)hydroxides have demonstrated significantly higher intrinsic OER activity compared to pure cobalt oxyhydroxide. nih.gov

The performance of Co(OH)₂-based electrocatalysts is evaluated by parameters such as overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) and Tafel slope, which indicates the reaction kinetics. Studies report varying overpotentials for Co(OH)₂ and its composites. For instance, a cobalt carbonate hydroxide hydrate (B1144303) nanoarray showed a lower overpotential of 317 mV at 10 mA cm⁻² compared to Co(OH)₂@CC (378 mV). frontiersin.org Amorphous Co(OH)₂ has also shown promising OER activity with a low overpotential. researchgate.net

Investigations also focus on the stability of Co(OH)₂ electrocatalysts under OER conditions, as prolonged anodic potentials can lead to degradation. rsc.org Strategies to enhance stability include structural engineering and the formation of mixed phases or composites. mdpi.com

Hydrogen Evolution Reaction (HER) Electrocatalysis

The Hydrogen Evolution Reaction (HER) is a crucial process in water splitting for producing hydrogen gas, a clean and renewable energy source. researchgate.netsciopen.com While noble metals like platinum are highly efficient HER catalysts, their high cost necessitates the development of more economical alternatives. rsc.orgnih.gov Cobalt-based materials, including cobalt hydroxide, have emerged as promising candidates for HER electrocatalysis, particularly in alkaline media. mdpi.comsciopen.com

The HER in alkaline conditions is kinetically slower compared to acidic media due to the lower proton concentration, requiring additional energy for water dissociation. researchgate.net Cobalt-based hydroxides are considered favorable for HER due to their tunable electronic structure and morphological characteristics. rsc.org However, the relatively weak bond energy of the Co-H bond in pure cobalt can limit its HER activity. mdpi.com

Research focuses on enhancing the HER performance of cobalt hydroxide through various strategies, including doping with other elements and combining it with conductive support materials. For instance, co-doping cobalt hydroxide with ruthenium (Ru) and selenium (Se) has been shown to improve HER performance. The introduction of Ru enhances electron transfer, while Se doping modifies the electronic structure and active sites, leading to improved activity and stability. mdpi.com A Ru-Co(OH)₂-Se electrocatalyst demonstrated an overpotential of only 109 mV at a current density of 10 mA/cm² in 1 M KOH. mdpi.com

Another approach involves combining cobalt hydroxide with conductive materials like Ti₃C₂Tₓ MXene. This composite material has shown superior HER activity and stability in alkaline media, exhibiting an overpotential of 380 mV at a current density of 10 mA cm⁻² with a Tafel slope of 99 mV dec⁻¹. rsc.org The improved performance is attributed to the enhanced effectiveness and long-term stability provided by the composite structure. rsc.org

Bifunctional Electrocatalysts for Overall Water Splitting

Cobalt-based materials often possess bifunctional ability for both HER and OER, demonstrating high stability and multiple oxidation states that support redox activity. rsc.org The redox potential of the Co²⁺/Co³⁺ couple in cobalt is situated near the theoretical thermodynamic potential of water splitting (1.23 V vs. RHE), which is advantageous for both reactions. rsc.org

Combining cobalt hydroxide with other transition metals or supporting structures can further enhance its bifunctional activity. For example, a hydroxide/oxide heterostructure of Co(OH)₂/α-NiMoO₄ nanowires on a carbon cloth substrate has been fabricated as a bifunctional electrocatalyst for water splitting. mdpi.com This material exhibited overpotentials of 183.01 mV for HER and 170.26 mV for OER at a current density of 10 mA cm⁻² in 1.0 M KOH. mdpi.com The enhanced performance is attributed to the increased surface area and active sites provided by the heterostructure. mdpi.com

Oxygen Reduction Reaction (ORR) Electrocatalysis

The Oxygen Reduction Reaction (ORR) is a critical reaction in fuel cells and metal-air batteries. mdpi.com While platinum is the benchmark catalyst for ORR, its high cost and limited availability have driven the search for non-precious metal alternatives. Cobalt-based electrocatalysts, including those derived from cobalt hydroxide, have shown promise for ORR, particularly for the selective two-electron pathway to produce hydrogen peroxide (H₂O₂). tandfonline.com

Cobalt-based electrocatalysts can demonstrate superior performance in facilitating the two-electron ORR pathway due to the unique electronic structure of cobalt, which can create active sites that selectively favor H₂O₂ production while suppressing the four-electron reduction to water. tandfonline.com However, challenges remain in achieving high intrinsic activity and fast kinetics comparable to precious metals at industrial scales. tandfonline.com

Research efforts aim to optimize the performance of cobalt-based materials for ORR through innovative catalyst design and process optimization. tandfonline.com Two-dimensional (2D) nanomaterials based on cobalt have shown exceptional performance due to their high surface area and unique electronic properties. tandfonline.com While the provided search results primarily focus on OER and HER, the mention of cobalt-based electrocatalysts for ORR highlights the broader applicability of cobalt compounds in oxygen electrode reactions. mdpi.com

Electrochemical Oxidation of Organic Molecules (e.g., Glucose, Ascorbic Acid)

Cobalt hydroxide has been explored for the electrochemical oxidation of various organic molecules, including glucose and ascorbic acid. This application is particularly relevant for the development of electrochemical sensors.

Cobalt hydroxide modified electrodes have shown catalytic activity towards the electro-oxidation of ascorbic acid in alkaline solutions. researchgate.net The presence of cobalt hydroxide promotes the oxidation rate, leading to increased peak currents and oxidation at lower potentials, which is thermodynamically more favorable. researchgate.net Studies indicate a catalytic EC mechanism involving the electrogeneration of Co(IV) as the electrochemical process. researchgate.net

For ascorbic acid detection, cobalt hydroxide modified glassy carbon electrodes have been investigated. researchgate.net The oxidation process is found to be diffusion-controlled. researchgate.net Cobalt hydroxide core-shell nanoparticles on silicon nanowire substrates have also been used for the electro-oxidation of ascorbic acid, demonstrating catalytic activity in alkaline solutions. uwaterloo.ca These nanostructured materials can serve as high-performance sensor platforms for ascorbic acid analysis. uwaterloo.ca

Cobalt hydroxide and its derivatives are also promising materials for developing non-enzymatic glucose sensors. nih.govmdpi.com Transition metals like cobalt have been employed for the non-enzymatic detection of glucose due to their electrocatalytic activity. nih.gov Cobalt hydroxide functionalized carbon nanotubes have been evaluated for non-enzymatic glucose detection, showing improved electrochemical characteristics and sensitivity. nih.gov The interaction between CNTs and Co(OH)₂ forms a nanocomposite that enhances the electrode's active surface area and capacitance, thereby improving glucose sensitivity. nih.gov

Defects engineered ultrathin cobalt hydroxide nanosheets with cobalt vacancies have demonstrated excellent electrocatalytic oxidation performance towards glucose. doi.org These materials exhibit a broad linear sensing range and a low limit of detection for glucose, making them suitable for monitoring glucose levels in biological fluids. doi.org The presence of cobalt defects enriches electroactive sites and enhances charge transfer rates. doi.org

Electrochemical Sensor Development

Cobalt hydroxide plays a significant role in the development of electrochemical sensors, particularly non-enzymatic types, for detecting various chemical species.

Non-Enzymatic Electrochemical Sensors for Chemical Species

Non-enzymatic electrochemical sensors offer advantages over enzymatic sensors, such as higher stability, lower costs, and increased resistance to environmental factors. nih.govacs.org These sensors rely on the direct electro-oxidation or reduction of the analyte on the electrode surface, utilizing catalytic materials like transition metals and their compounds. nih.gov

Cobalt and its derivatives, including cobalt hydroxide, are widely used in non-enzymatic electrochemical sensors due to their high sensitivity, low detection limits, and catalytic activity. nih.gov Cobalt hydroxide's layered structure and redox activity make it a promising material for this application. acs.org

As discussed in Section 4.2.3, cobalt hydroxide-based materials have been successfully applied in the non-enzymatic detection of glucose and ascorbic acid. researchgate.netnih.govdoi.org The ability of cobalt hydroxide to catalyze the oxidation of these organic molecules at lower potentials and with enhanced current responses is key to their sensing performance. researchgate.net

The morphology and structure of cobalt hydroxide nanomaterials significantly influence their sensing capabilities. For example, defects engineered in ultrathin cobalt hydroxide nanosheets can greatly enrich electroactive sites and improve charge transfer rates, leading to enhanced sensitivity for glucose and l-cysteine (B1669680) detection. doi.org

Furthermore, cobalt hydroxide can be combined with other materials, such as carbon nanotubes or graphene, to create composite electrodes with improved electrochemical properties and sensing performance. nih.govacs.org These composites can offer a larger surface area and more active sites for interaction with the target analytes. nih.gov

The development of non-enzymatic sensors based on cobalt hydroxide is an active area of research aimed at creating cost-effective, sensitive, and reliable devices for monitoring various chemical species in different matrices, including biological samples. doi.orgacs.org

Catalytic Applications Non Electrochemical

Catalysis in Organic Reactions (e.g., Biodiesel Production)

While cobalt-based catalysts are actively researched for biodiesel production through transesterification, the direct application of Cobalt(II) hydroxide (B78521) as the primary catalyst is less common than its derivatives. The catalytic activity of cobalt compounds in these reactions is well-established; however, materials such as cobalt-doped mixed metal oxides or cobalt-based spinel oxides, which are often synthesized from Cobalt(II) hydroxide precursors, are more frequently cited for their high efficacy. researchgate.netmdpi.com

The transesterification process for biodiesel production involves the reaction of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid methyl esters (biodiesel) and glycerol. Research into heterogeneous catalysts for this process is driven by the desire for catalysts that are easily separable and reusable. In this context, while other metal hydroxides like calcium hydroxide and potassium hydroxide have been directly used as catalysts in transesterification, the focus for cobalt has largely been on compounds derived from Co(OH)₂. nih.govnih.gov For instance, cobalt-containing mixed oxides derived from layered double hydroxides have demonstrated high conversion yields in short reaction times. researchgate.net Similarly, cobalt-doped zinc oxide has been shown to achieve high conversion rates of feedstocks to biodiesel. mdpi.com These examples underscore the importance of cobalt in catalysis for biodiesel production, with this compound playing a foundational role as a starting material for these more complex catalysts.

Role as a Precursor in Advanced Catalyst Synthesis

This compound is a pivotal precursor for the synthesis of a range of advanced catalytic materials due to its relative instability and ease of transformation into other cobalt compounds, particularly oxides. atamanchemicals.comwikipedia.org Thermal decomposition of this compound is a common method to produce cobalt oxides, which are significant in various catalytic applications. wikipedia.org

The synthesis of these advanced catalysts from this compound allows for the control of properties such as morphology, particle size, and surface area, which are critical for catalytic performance.

Synthesis of Cobalt Oxides from this compound

| Catalyst | Precursor | Synthesis Method | Key Conditions | Resulting Morphology | Particle/Feature Size |

|---|---|---|---|---|---|

| Cobalt(II,III) Oxide (Co₃O₄) | This compound | Low-temperature calcination | Thermal treatment at 400°C for 2 hours in an ambient atmosphere. | Hexagonal nanodiscs | ~20 nm edge length |

| Cobalt(II,III) Oxide (Co₃O₄) | This compound | Precipitation and Calcination | Calcination of the hydroxide precursor. | Not specified | Not specified |

Synthesis of Mixed-Metal Oxides from this compound

This compound is also a key component in the synthesis of mixed-metal oxide (MMO) catalysts. These are often prepared from layered double hydroxide (LDH) precursors, which can contain cobalt and other metals. rsc.org The co-precipitation of metal salts, including a cobalt salt, leads to the formation of a mixed hydroxide or LDH, which upon calcination yields the MMO. rsc.orgmdpi.com These MMOs often exhibit enhanced catalytic properties due to the synergistic effects between the different metal components.

| Catalyst | Precursors | Synthesis Method | Key Conditions | Resulting Material |

|---|---|---|---|---|

| NiCoFe Mixed-Metal Oxides | Nickel, Cobalt, and Iron salts | Co-precipitation followed by calcination | Calcination at 600°C | Ternary mixed-metal oxides with large specific surface areas (66.9–93.8 m²/g) |

| Cobalt Manganese Oxide Spinels | Cobalt(II) and Manganese(II) nitrates | Co-precipitation with NaOH followed by calcination | Calcination at 400°C for 4 hours | Spinel-type mixed oxide |

Synthesis of Cobalt Nanoparticles from this compound

This compound can serve as an intermediate in the synthesis of cobalt nanoparticles. Although various methods exist for nanoparticle synthesis, such as the reduction of cobalt salts, processes involving the formation and subsequent reduction of this compound can be employed. qu.edu.qamdpi.com The properties of the resulting nanoparticles are highly dependent on the synthesis conditions.

| Catalyst | Precursors | Synthesis Method | Key Conditions | Resulting Morphology | Particle/Feature Size |

|---|---|---|---|---|---|